Scopolin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Biological Activities

Studies have explored the possibility that scopolin possesses various biological properties, including:

- Antioxidant activity: Scopolin has been shown to exhibit free radical scavenging activity in vitro, suggesting a potential role as an antioxidant.

- Antitumor activity: Some studies have indicated that scopolin may have antitumor properties, although further research is needed to understand the mechanisms and efficacy [].

- Neuroprotective activity: Scopolin has been shown to protect neuronal cells from damage in some studies, suggesting a potential role in neurodegenerative diseases.

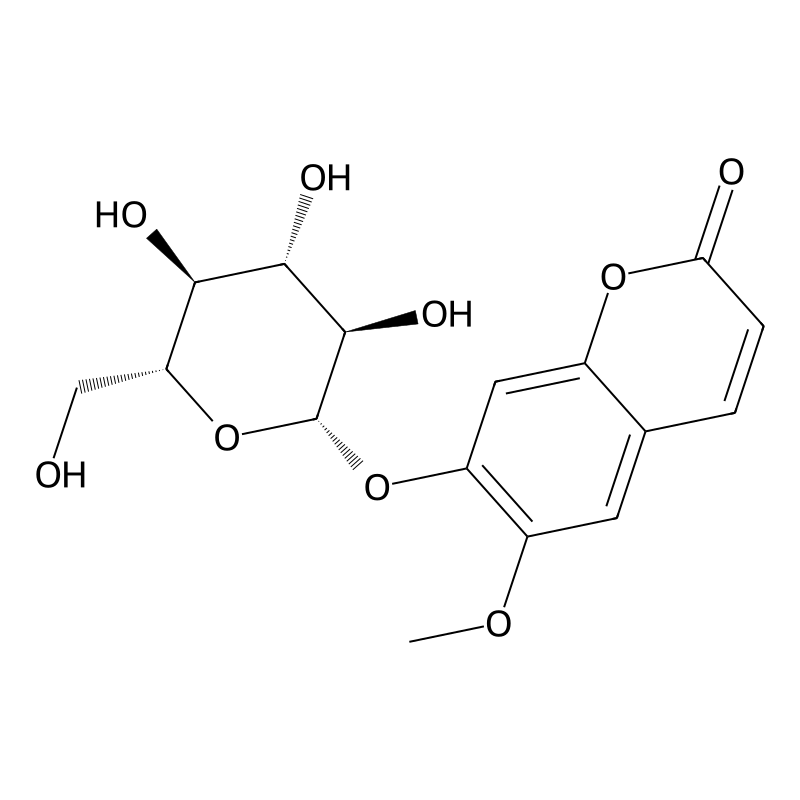

Scopolin is a naturally occurring glucoside derived from scopoletin, a coumarin compound. It is formed through the enzymatic action of scopoletin glucosyltransferase and is primarily found in various plant species, notably in Chamaemelum nobile (chamomile) and Olea europaea (olive) . Scopolin possesses a significant role in plant defense mechanisms, accumulating in response to environmental stresses such as pathogen attack and UV radiation . Its chemical structure consists of a glucose molecule attached to the hydroxyl group of scopoletin, enhancing its solubility and biological activity .

Research suggests that scopolin's anti-inflammatory effects are linked to its ability to suppress the production of inflammatory mediators like prostaglandin E2 (PGE2) and leukotriene C4 (LTC4) in immune cells []. However, the exact mechanism by which it achieves this remains under investigation.

One potential mechanism involves the inhibition of enzymes responsible for PGE2 and LTC4 synthesis []. Additionally, scopolin might modulate the activity of signaling pathways involved in the inflammatory response []. Further research is needed to fully elucidate the mechanism of action.

The biosynthesis of scopolin involves several enzymatic reactions. The key steps include:

- Formation of Scopoletin: Scopoletin is synthesized through the phenylpropanoid pathway, where phenolic compounds undergo hydroxylation and methylation.

- Glucosylation: Scopoletin is converted into scopolin by the action of scopoletin glucosyltransferase, which catalyzes the transfer of a glucose moiety from a donor sugar nucleotide to scopoletin .

These reactions are crucial for the accumulation of scopolin in plants, contributing to their defense against biotic and abiotic stresses.

Scopolin exhibits various biological activities that contribute to its therapeutic potential:

- Anti-inflammatory Properties: Scopolin has been shown to possess anti-inflammatory effects, making it a candidate for treating inflammatory conditions .

- Antioxidant Activity: It acts as an antioxidant, scavenging free radicals and reducing oxidative stress .

- Antimicrobial Effects: Scopolin demonstrates antimicrobial activity against various pathogens, enhancing plant resistance to infections .

These properties highlight scopolin's significance not only in plant biology but also in potential medicinal applications.

Scopolin can be synthesized through both natural and synthetic routes:

- Natural Biosynthesis: In plants, scopolin is synthesized via the phenylpropanoid pathway, involving multiple enzymes such as phenylalanine ammonia lyase and scopoletin glucosyltransferase .

- Chemical Synthesis: Laboratory synthesis can be achieved through glycosylation reactions where scopoletin is reacted with glucose donors under specific conditions to yield scopolin .

The natural biosynthetic route is often preferred due to its ecological compatibility and the complex nature of plant secondary metabolites.

Scopolin has several applications across different fields:

- Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, scopolin is explored for use in developing medications for inflammatory diseases and oxidative stress-related conditions.

- Agriculture: Its role in plant defense mechanisms makes it valuable for developing natural pesticides or protective agents against pathogens .

- Cosmetics: The antioxidant properties of scopolin may also find applications in cosmetic formulations aimed at protecting skin from oxidative damage.

Research on the interactions of scopolin with other biological molecules has revealed important insights:

- Enzyme Interactions: Scopolin interacts with β-glucosidases, which hydrolyze it into scopoletin, thus playing a role in its bioavailability and efficacy .

- Synergistic Effects: Studies have shown that when combined with other phytochemicals, scopolin can enhance their bioactivity, suggesting potential for synergistic formulations in therapeutic applications .

These interactions are critical for understanding how scopolin functions within biological systems.

Several compounds share structural or functional similarities with scopolin. Here are some notable examples:

Scopolin's uniqueness lies in its glucoside form, which enhances its solubility and bioactivity compared to its aglycone counterpart, scopoletin. This modification allows for different pharmacokinetics and potentially broader applications in medicine and agriculture.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Cyanidin-3,5-O-diglucoside

Dates

2: Xu XK, Chen ZY, Liao LP, Zhang ZJ, Wang ZT. [Determination of scopolin, chlorogenic acid, scopoletin, isochlorogenic acid A, isochlorogenic acid B and isochlorogenic acid C in plants of Erycibe]. Zhongguo Zhong Yao Za Zhi. 2015 Mar;40(6):1119-22. Chinese. PubMed PMID: 26226756.

3: Tan R, Wang YJ, Zhang YX, Zhou LS, Tan E, Ping A, Zhang Y. [Determination of skimmin, scopolin and umbelliferone in Tibetan medicine Saussurea hieracioides by HPLC]. Zhongguo Zhong Yao Za Zhi. 2014 Mar;39(6):1054-7. Chinese. PubMed PMID: 24956850.

4: Lee SH, Ding Y, Yan XT, Kim YH, Jang HD. Scopoletin and scopolin isolated from Artemisia iwayomogi suppress differentiation of osteoclastic macrophage RAW 264.7 cells by scavenging reactive oxygen species. J Nat Prod. 2013 Apr 26;76(4):615-20. doi: 10.1021/np300824h. Epub 2013 Mar 19. PubMed PMID: 23510022.

5: Pan R, Dai Y, Gao X, Xia Y. Scopolin isolated from Erycibe obtusifolia Benth stems suppresses adjuvant-induced rat arthritis by inhibiting inflammation and angiogenesis. Int Immunopharmacol. 2009 Jul;9(7-8):859-69. doi: 10.1016/j.intimp.2009.02.019. Epub 2009 Mar 25. PubMed PMID: 19327410.

6: Ahn YO, Shimizu B, Sakata K, Gantulga D, Zhou C, Bevan DR, Esen A. Scopolin-hydrolyzing beta-glucosidases in roots of Arabidopsis. Plant Cell Physiol. 2010 Jan;51(1):132-43. doi: 10.1093/pcp/pcp174. Epub 2009 Dec 3. Erratum in: Plant Cell Physiol. 2010 Feb;51(2):339. Zhou, Zhanghe [corrected to Zhou, Changhe]. PubMed PMID: 19965874.

7: Gilleta F, Roisin C, Fliniaux MA, Jacquin-Dubreuil A, Barbotin JN, Nava-Saucedo JE. Immobilization of Nicotiana tabacum plant cell suspensions within calcium alginate gel beads for the production of enhanced amounts of scopolin. Enzyme Microb Technol. 2000 Feb 1;26(2-4):229-234. PubMed PMID: 10689082.

8: Xia YF, Dai Y, Wang Q, Cai F. A high-performance liquid chromatographic method for determination of scopolin in rat plasma: application to pharmacokinetic studies. Biomed Chromatogr. 2008 Oct;22(10):1137-42. doi: 10.1002/bmc.1036. PubMed PMID: 18506740.

9: Bayoumi SA, Rowan MG, Blagbrough IS, Beeching JR. Biosynthesis of scopoletin and scopolin in cassava roots during post-harvest physiological deterioration: the E-Z-isomerisation stage. Phytochemistry. 2008 Dec;69(17):2928-36. doi: 10.1016/j.phytochem.2008.09.023. Epub 2008 Nov 10. PubMed PMID: 19004461.

10: DEWEY LJ, STEPKA W. Scopolin: its isolation, characterization and relation to nicotine metabolism in harvested tobacco. Arch Biochem Biophys. 1963 Jan;100:91-6. PubMed PMID: 14027434.

11: Rollinger JM, Hornick A, Langer T, Stuppner H, Prast H. Acetylcholinesterase inhibitory activity of scopolin and scopoletin discovered by virtual screening of natural products. J Med Chem. 2004 Dec 2;47(25):6248-54. PubMed PMID: 15566295.

12: Shimizu B, Miyagawa H, Ueno T, Sakata K, Watanabe K, Ogawa K. Morning glory systemically accumulates scopoletin and scopolin after interaction with Fusarium oxysporum. Z Naturforsch C. 2005 Jan-Feb;60(1-2):83-90. PubMed PMID: 15787250.

13: Taguchi G, Fujikawa S, Yazawa T, Kodaira R, Hayashida N, Shimosaka M, Okazaki M. Scopoletin uptake from culture medium and accumulation in the vacuoles after conversion to scopolin in 2,4-D-treated tobacco cells. Plant Sci. 2000 Feb 21;151(2):153-161. PubMed PMID: 10808071.

14: Skoog F, Montaldi E. AUXIN-KINETIN INTERACTION REGULATING THE SCOPOLETIN AND SCOPOLIN LEVELS IN TOBACCO TISSUE CULTURES. Proc Natl Acad Sci U S A. 1961 Jan;47(1):36-49. PubMed PMID: 16590807; PubMed Central PMCID: PMC285229.

15: Yoo A, Narayan VP, Hong EY, Whang WK, Park T. Scopolin ameliorates high-fat diet induced hepatic steatosis in mice: potential involvement of SIRT1-mediated signaling cascades in the liver. Sci Rep. 2017 May 22;7(1):2251. doi: 10.1038/s41598-017-02416-6. PubMed PMID: 28533555; PubMed Central PMCID: PMC5440403.

16: DIETERMAN LJ, LIN CY, ROHRBAUGH LM, WENDER SH. ACCUMULATION OF AYAPIN AND SCOPOLIN IN SUNFLOWER PLANTS TREATED WITH 2,4-DICHLOROPHENOXYACETIC ACID. Arch Biochem Biophys. 1964 Jul 20;106:275-9. PubMed PMID: 14217169.

17: DIETERMAN LJ, LIN CY, ROHRBAUGH L, THIESFELD V, WENDER SH. IDENTIFICATION AND QUANTITATIVE DETERMINATION OF SCOPOLIN AND SCOPOLETIN IN TOBACCO PLANTS TREATED WITH 2,4-DICHLOROPHENOXYACETIC ACID. Anal Biochem. 1964 Oct;9:139-45. PubMed PMID: 14227219.

18: Riov J, Goren R, Monselise SP, Kahan RS. Effect of gamma radiation on the synthesis of scopoletin and scopolin in grapefruit peel in relation to radiation damage. Radiat Res. 1971 Feb;45(2):326-34. PubMed PMID: 5543516.

19: Hino F, Okazaki M, Miura Y. Effect of 2,4-dichlorophenoxyacetic Acid on glucosylation of scopoletin to scopolin in tobacco tissue culture. Plant Physiol. 1982 Apr;69(4):810-3. PubMed PMID: 16662301; PubMed Central PMCID: PMC426310.

20: Steck W. Biosynthesis of scopolin in tobacco. Can J Biochem. 1967 Jun;45(6):889-96. PubMed PMID: 6034703.